molecular formula C10H6F6O6 B14203837 cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid CAS No. 830319-98-7

cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid

Cat. No.: B14203837
CAS No.: 830319-98-7
M. Wt: 336.14 g/mol
InChI Key: ALTOLQIVCAHQHT-UHFFFAOYSA-N
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Description

Cyclohexa-2,5-diene-1,4-dione, also known as p-benzoquinone, is an organic compound with the formula C6H4O2. It is a yellow crystalline solid that is highly reactive and serves as a precursor to many other chemical compounds. 2,2,2-Trifluoroacetic acid is a strong organic acid with the formula CF3COOH. It is widely used in organic synthesis due to its strong acidity and ability to act as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexa-2,5-diene-1,4-dione can be synthesized through the oxidation of aniline dissolved in dilute sulfuric acid using manganese dioxide as the oxidizing agent . The product is then separated and purified by steam distillation, followed by crystallization, dehydration, and drying .

2,2,2-Trifluoroacetic acid is typically produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water.

Industrial Production Methods

In industrial settings, cyclohexa-2,5-diene-1,4-dione is produced through the oxidation of hydroquinone using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. 2,2,2-Trifluoroacetic acid is produced on a large scale through the electrochemical fluorination process, which involves the use of anhydrous hydrogen fluoride and a suitable electrolyte.

Chemical Reactions Analysis

Types of Reactions

Cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinone derivatives.

    Reduction: It can be reduced to hydroquinone.

    Substitution: It can undergo nucleophilic substitution reactions.

2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:

    Esterification: Reacts with alcohols to form esters.

    Deprotection: Used to remove protecting groups in organic synthesis.

Common Reagents and Conditions

    Oxidation of Cyclohexa-2,5-diene-1,4-dione: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction of Cyclohexa-2,5-diene-1,4-dione: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Esterification with 2,2,2-Trifluoroacetic Acid: Typically involves the use of an alcohol and a catalyst such as sulfuric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone.

    Esterification: Trifluoroacetate esters.

Scientific Research Applications

Cyclohexa-2,5-diene-1,4-dione has been studied for its antiproliferative properties and potential use in cancer treatment . It has shown cytotoxic activity against various tumor cell lines and is being explored for its ability to induce apoptosis in cancer cells . Additionally, it is used as a precursor in the synthesis of various organic compounds and as a catalyst in oxidation reactions .

2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid and solvent. It is employed in peptide synthesis for the removal of protecting groups and in the preparation of trifluoroacetate esters. It is also used in the pharmaceutical industry for the synthesis of various drugs and in the production of agrochemicals.

Mechanism of Action

Cyclohexa-2,5-diene-1,4-dione exerts its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells . This leads to the activation of apoptotic pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein . The compound’s ability to generate ROS and induce apoptosis makes it a promising candidate for cancer therapy.

2,2,2-Trifluoroacetic acid acts as a strong acid, donating protons to various substrates in chemical reactions. Its strong acidity and ability to act as a solvent make it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Cyclohexa-2,5-diene-1,4-dione is similar to other quinone compounds such as benzoquinone and naphthoquinone. its unique structure and reactivity make it particularly useful in certain chemical reactions and applications .

2,2,2-Trifluoroacetic acid is similar to other strong acids such as trifluoromethanesulfonic acid and sulfuric acid. Its unique properties, including its strong acidity and ability to act as a solvent, make it particularly valuable in organic synthesis.

List of Similar Compounds

  • Benzoquinone
  • Naphthoquinone
  • Trifluoromethanesulfonic acid
  • Sulfuric acid

Properties

CAS No.

830319-98-7

Molecular Formula

C10H6F6O6

Molecular Weight

336.14 g/mol

IUPAC Name

cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H4O2.2C2HF3O2/c7-5-1-2-6(8)4-3-5;2*3-2(4,5)1(6)7/h1-4H;2*(H,6,7)

InChI Key

ALTOLQIVCAHQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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